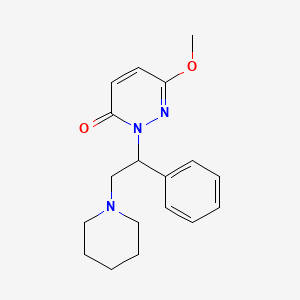
Fluoranthene, 1,8-dinitro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthene, 1,8-dinitro is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It has the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the 1 and 8 positions of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is a component of coal tar.
Méthodes De Préparation
The synthesis of fluoranthene, 1,8-dinitro typically involves nitration of fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by chemical modification. The high boiling fraction of coal tar is a common source of fluoranthene, which is then subjected to nitration to produce this compound .
Analyse Des Réactions Chimiques
Fluoranthene, 1,8-dinitro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically leads to the formation of carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the formation of amino derivatives.
Substitution: The nitro groups in this compound can be substituted by nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of fluoranthene, 1,8-dinitro is primarily related to its electronic properties. The nitro groups influence the electron density distribution within the molecule, making it reactive towards various chemical species. In biological systems, its fluorescence allows it to interact with specific molecular targets, enabling its use as a probe in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Fluoranthene, 1,8-dinitro can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:
1-Nitropyrene: Similar in structure but with only one nitro group, it is used in environmental studies as a marker for pollution.
2,7-Dinitrofluorene: Another dinitro compound, it is used in the synthesis of dyes and pigments.
1,3,6,8-Tetranitropyrene: With four nitro groups, it is highly reactive and used in the study of explosive materials.
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
105735-72-6 |
|---|---|
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
1,8-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-6-12-13(8-10)11-3-1-2-9-4-7-14(18(21)22)16(12)15(9)11/h1-8H |
Clé InChI |
XURGYFQGKWPRJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=C(C=C2)[N+](=O)[O-])C=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)





![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)





